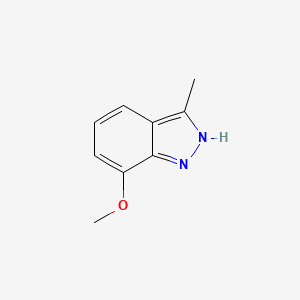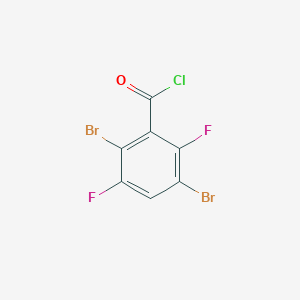
2,5-Dibromo-3,6-difluorobenzoylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3,6-difluorobenzoylchloride is an organic compound with the molecular formula C7HBr2ClF2O and a molecular weight of 334.34 g/mol . It is a derivative of benzoyl chloride, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 2,5-Dibromo-3,6-difluorobenzoylchloride typically involves the chlorination of 2,5-dibromo-3,6-difluorobenzoic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction proceeds as follows:
Starting Material: 2,5-Dibromo-3,6-difluorobenzoic acid.
Reagent: Thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Conditions: Reflux.
Product: this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,5-Dibromo-3,6-difluorobenzoylchloride undergoes various chemical reactions, including:
-
Substitution Reactions: : The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents include primary or secondary amines, alcohols, and thiols.
Conditions: Typically carried out in the presence of a base such as pyridine or triethylamine.
Products: Corresponding amides, esters, or thioesters.
-
Reduction Reactions: : The compound can be reduced to form 2,5-dibromo-3,6-difluorobenzyl alcohol.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Anhydrous conditions, typically in an inert atmosphere.
-
Oxidation Reactions: : The compound can be oxidized to form 2,5-dibromo-3,6-difluorobenzoic acid.
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Acidic or basic medium.
Scientific Research Applications
2,5-Dibromo-3,6-difluorobenzoylchloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3,6-difluorobenzoylchloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. For example, in the presence of amines, the compound forms amides, which can have various biological activities .
Comparison with Similar Compounds
2,5-Dibromo-3,6-difluorobenzoylchloride can be compared with other benzoyl chloride derivatives such as:
2,6-Difluorobenzoyl chloride: Similar in structure but lacks bromine atoms.
2,5-Dibromo-3,6-difluorobenzoic acid: The carboxylic acid derivative of the compound, used in different synthetic routes and applications.
3,5-Dibromo-4-hydroxybenzoyl chloride: Another brominated benzoyl chloride with different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7HBr2ClF2O |
|---|---|
Molecular Weight |
334.34 g/mol |
IUPAC Name |
2,5-dibromo-3,6-difluorobenzoyl chloride |
InChI |
InChI=1S/C7HBr2ClF2O/c8-2-1-3(11)5(9)4(6(2)12)7(10)13/h1H |
InChI Key |
DSFANLBJECXOGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C(=O)Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


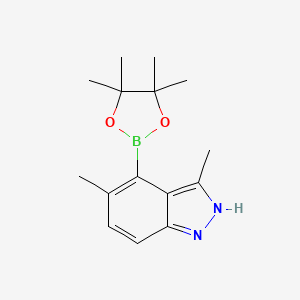
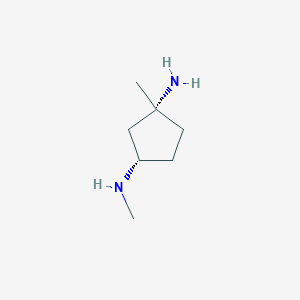

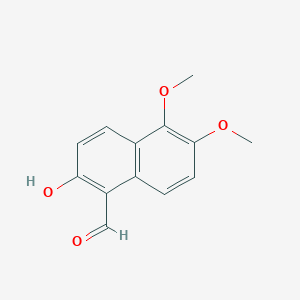
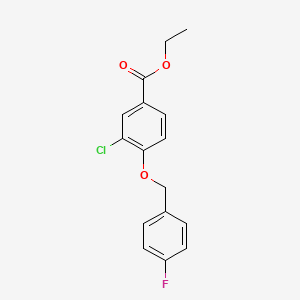
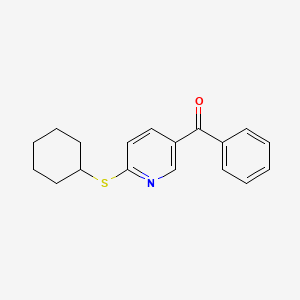
![trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13024558.png)
![(6S,9S)-2-Allyl-N-benzyl-6-(4-hydroxybenzyl)-9-methyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024565.png)
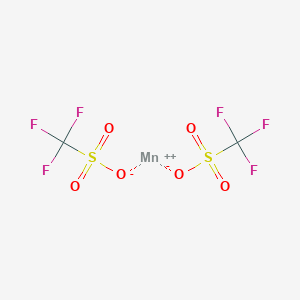
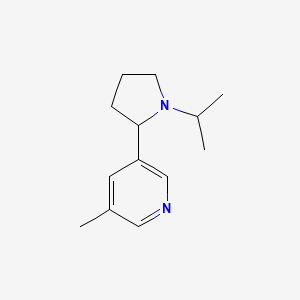
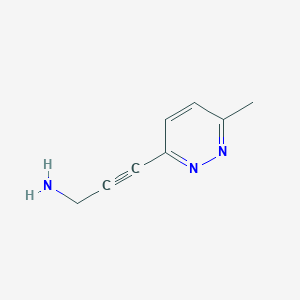

![tert-Butyl ((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate](/img/structure/B13024599.png)
